molecular formula C20H23N3O2 B7132567 N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]formamide

N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]formamide

Cat. No.: B7132567
M. Wt: 337.4 g/mol
InChI Key: HAPJZUXOMVCWEG-UHFFFAOYSA-N
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Description

N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]formamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a formamide group

Properties

IUPAC Name

N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22(13-16-5-3-2-4-6-16)19-11-12-23(14-19)20(25)17-7-9-18(10-8-17)21-15-24/h2-10,15,19H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPJZUXOMVCWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]formamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrrolidine ring followed by the introduction of the benzyl and formamide groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]formamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]formamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]acetamide
  • N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]propionamide

Uniqueness

N-[4-[3-[benzyl(methyl)amino]pyrrolidine-1-carbonyl]phenyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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